molecular formula C11H16FNO3 B1404070 5-(2,2-Diethoxyethoxy)-2-fluoropyridine CAS No. 1154579-54-0

5-(2,2-Diethoxyethoxy)-2-fluoropyridine

Cat. No.: B1404070
CAS No.: 1154579-54-0
M. Wt: 229.25 g/mol
InChI Key: KRHQZRJZCPHSSO-UHFFFAOYSA-N
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Description

5-(2,2-Diethoxyethoxy)-2-fluoropyridine: is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and a diethoxyethoxy group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Diethoxyethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with diethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(2,2-Diethoxyethoxy)-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced fluoropyridine derivatives .

Scientific Research Applications

Chemistry: 5-(2,2-Diethoxyethoxy)-2-fluoropyridine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .

Medicine: Its unique chemical properties can be exploited to design drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their performance characteristics .

Comparison with Similar Compounds

Uniqueness: 5-(2,2-Diethoxyethoxy)-2-fluoropyridine is unique due to the presence of both fluorine and diethoxyethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(2,2-diethoxyethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-3-14-11(15-4-2)8-16-9-5-6-10(12)13-7-9/h5-7,11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQZRJZCPHSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CN=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromoacetaldehyde diethyl acetal (6.75 ml, 44.9 mmol) and cesium carbonate (30.9 g, 95.0 mmol) were added to an N,N-dimethylacetamide solution (60 ml) of 6-fluoropyridin-3-ol (3.0 g, 24.9 mmol, purity: at most 94%), and stirred under a nitrogen atmosphere at 100° C. for 15 hours. The reaction solution was cooled with ice, water was added, and extracted with ethyl acetate. The organic layer was washed with water and saturated saline water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (Biotage, hexane:ethyl acetate=17:1 to 6:1) to obtain 5-(2,2-diethoxyethoxy)-2-fluoropyridine (5.67 g, yield: 99%) as a pale yellow oil.
Quantity
6.75 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,2-Diethoxyethoxy)-2-fluoropyridine
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5-(2,2-Diethoxyethoxy)-2-fluoropyridine
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5-(2,2-Diethoxyethoxy)-2-fluoropyridine
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5-(2,2-Diethoxyethoxy)-2-fluoropyridine
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5-(2,2-Diethoxyethoxy)-2-fluoropyridine

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